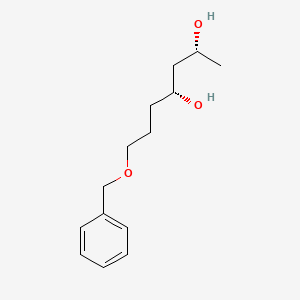![molecular formula C18H22N2O4S B14183410 3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide CAS No. 919997-00-5](/img/structure/B14183410.png)
3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide is a complex organic compound characterized by its unique structure, which includes a sulfamoyl group attached to a diphenylpropyl moiety and a hydroxypropanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide typically involves multiple steps, starting with the preparation of the diphenylpropyl moiety. This can be achieved through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications. The sulfamoyl group is introduced using sulfonamide chemistry, often involving the reaction of an amine with a sulfonyl chloride. The final step involves the coupling of the sulfamoyl group with the hydroxypropanamide moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfinamide or sulfenamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and sulfenamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid
- 5-(3,3-Diphenyl-propylsulfamoyl)-2-methyl-benzoic acid
Uniqueness
3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
919997-00-5 |
|---|---|
Fórmula molecular |
C18H22N2O4S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-(3,3-diphenylpropylsulfamoyl)-N-hydroxypropanamide |
InChI |
InChI=1S/C18H22N2O4S/c21-18(20-22)12-14-25(23,24)19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19,22H,11-14H2,(H,20,21) |
Clave InChI |
FCFKPTLQHRHEDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCNS(=O)(=O)CCC(=O)NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
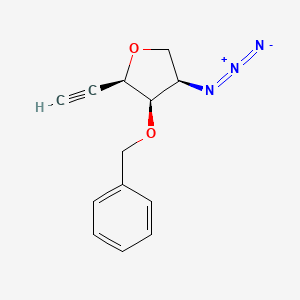
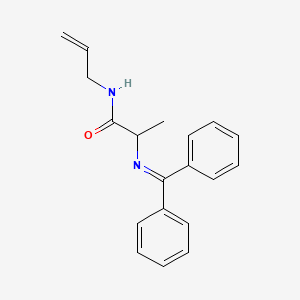

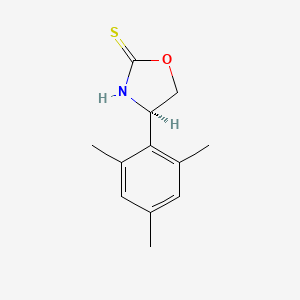
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
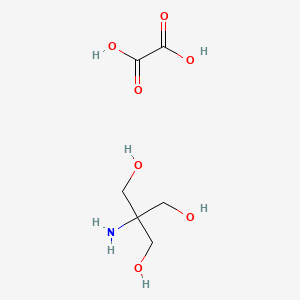
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)
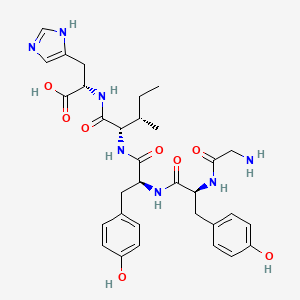
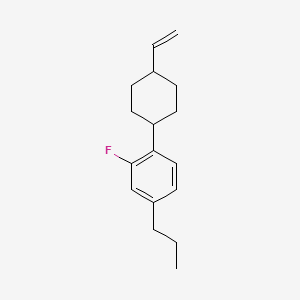
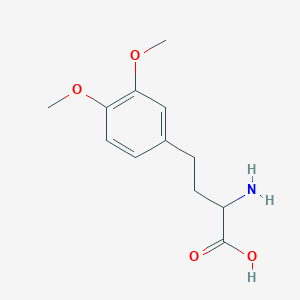
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
